3-(Methoxycarbonyl)benzoic acid

Description

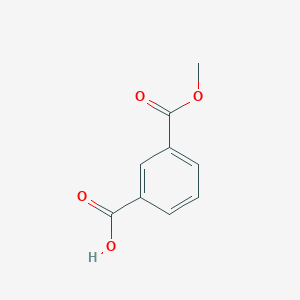

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZNGTSLFSJHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345100 | |

| Record name | 3-(Methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-71-0 | |

| Record name | 3-(Methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxycarbonyl)benzoic Acid

CAS Number: 1877-71-0

This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)benzoic acid, a versatile bifunctional molecule utilized by researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, spectral information, synthesis protocols, and its applications as a key building block in the creation of complex molecules.

Chemical and Physical Properties

This compound, also known as monomethyl isophthalate (B1238265) or 3-carbomethoxybenzoic acid, is an aromatic compound containing both a carboxylic acid and a methyl ester functional group.[1][2] This substitution pattern makes it a valuable intermediate, allowing for selective chemical modifications at two distinct positions on the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1877-71-0 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | mono-Methyl isophthalate, Isophthalic acid monomethyl ester, 3-Carbomethoxybenzoic acid | [1] |

| Appearance | White to off-white solid/powder | [3] (analog) |

| Melting Point | 194-196 °C | Vendor Data |

| pKa | Estimated ~3.5-4.0 | Theoretical |

| LogP (predicted) | 1.8 | [4] |

Note: Some physical properties are based on data for structurally similar compounds or typical vendor specifications.

Table 2: Solubility Profile

| Solvent | Solubility | Notes |

| Water | Slightly soluble, especially in hot water. | Benzoic acid solubility is low in cold water. |

| Methanol (B129727) | Soluble | [3] (analog) |

| Ethanol | Soluble | [3] (analog) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] (analog) |

| Dimethylformamide (DMF) | Soluble | [5] (analog) |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 3: Key Spectroscopic Data

| Technique | Key Features and Peaks |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.5 ppm), Methyl ester protons (singlet, ~3.9 ppm), Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Carbonyl carbons (ester and acid, ~165-170 ppm), Aromatic carbons (~128-135 ppm), Methyl carbon (~52 ppm).[1] |

| Infrared (IR) Spectroscopy | Broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹), Strong C=O stretch (ester and acid, ~1680-1730 cm⁻¹), Aromatic C=C stretches (~1400-1600 cm⁻¹).[1] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 180.[1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the selective mono-esterification of isophthalic acid. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound from Isophthalic Acid

Objective: To synthesize this compound through Fischer esterification of isophthalic acid.

Materials:

-

Isophthalic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (1M)

-

Dichloromethane (B109758) or Ethyl Acetate

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isophthalic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 equivalents) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and di-ester products. The goal is to maximize the formation of the desired mono-ester.

-

Workup: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Dilute the residue with water and extract with an organic solvent such as dichloromethane or ethyl acetate. To separate the desired product from unreacted diacid and the diester byproduct, perform a liquid-liquid extraction.

-

Wash the organic layer with a saturated sodium bicarbonate solution. The desired this compound will be deprotonated and move to the aqueous layer, while the diester byproduct remains in the organic layer.

-

Separate the aqueous layer.

-

-

Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a white precipitate forms (pH ~2-3).

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in multi-step organic synthesis. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The distinct reactivity of the carboxylic acid and the methyl ester allows for sequential and controlled modifications.

-

Amide Coupling: The carboxylic acid can be readily converted to an amide via coupling with various amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt).

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding diacid or converted to other esters via transesterification. It can also be reduced to an alcohol.

This orthogonality is critical in building complex molecular architectures, such as in the synthesis of kinase inhibitors or other targeted therapeutic agents.

Workflow for a Synthetic Application

The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material for creating a more complex, drug-like molecule.

Caption: Synthetic workflow using this compound.

References

- 1. This compound | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1877-71-0 [matrix-fine-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 5. scribd.com [scribd.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Methoxycarbonyl)benzoic acid, a compound of interest in various research and development applications. This document is intended to serve as a valuable resource, presenting key data in a structured format, detailing experimental methodologies, and illustrating the relationships between the compound's structure and its physical characteristics.

Core Physical and Chemical Properties

This compound, also known as mono-methyl isophthalate, is an aromatic carboxylic acid ester. Its physical properties are crucial for understanding its behavior in chemical reactions, formulation processes, and biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| CAS Number | 1877-71-0 | PubChem[1] |

| Melting Point | 194-196 °C | Oakwood Chemical |

| Boiling Point | Experimental data not readily available. | |

| Solubility | Predicted LogS (ESOL): -2.25 (1.01 mg/mL) | Ambeed.com |

| pKa | Experimental data not readily available. | |

| Predicted XlogP | 1.8 | PubChem[1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectrum: Data available, indicating chemical shifts and spin-spin coupling constants.[1]

-

Infrared (IR) Spectrum: Spectral data has been recorded, providing information about the functional groups present in the molecule.[1]

-

Mass Spectrometry (MS): GC-MS data is available, showing the mass-to-charge ratio of the parent ion and its fragments.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer or temperature probe, and a magnifying lens for observation.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised slowly (1-2 °C/minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Methodology:

-

Sample Preparation: Approximately 5-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays chemical shifts (in ppm) relative to the reference standard, integration of signals (proportional to the number of protons), and spin-spin coupling patterns (providing information about neighboring protons). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a solid sample, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

-

Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to specific functional groups (e.g., C=O, C-O, O-H, C-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can also reveal structural information through fragmentation patterns.

Methodology:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualizations

Logical Relationship of Structural Features to Physical Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its key physical properties.

References

Navigating the Solubility Landscape of 3-(Methoxycarbonyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 3-(Methoxycarbonyl)benzoic acid in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive overview based on structurally similar and well-documented analogs: 3-methoxybenzoic acid and the parent compound, benzoic acid. The methodologies and comparative data presented herein offer a robust framework for solubility assessment and prediction.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) or key intermediate like this compound is fundamental for process development, formulation design, and ensuring bioavailability. This guide provides detailed solubility data for analogous compounds, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for solubility screening. This information is intended to serve as a valuable resource for scientists and researchers working with this and related chemical entities.

Comparative Solubility Data

In the absence of specific solubility data for this compound, the following tables summarize the solubility of 3-methoxybenzoic acid and benzoic acid in a range of common organic solvents. This data provides a valuable reference point for estimating the solubility behavior of this compound, given the structural similarities.

Table 1: Solubility of 3-Methoxybenzoic Acid in Various Organic Solvents [1]

| Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) |

| Methanol | 278.15 - 323.15 | Data not available in molar units |

| Ethanol | 278.15 - 323.15 | Data not available in molar units |

| n-Propanol | 278.15 - 323.15 | Data not available in molar units |

| iso-Propanol | 278.15 - 323.15 | Data not available in molar units |

| n-Butanol | 278.15 - 323.15 | Data not available in molar units |

| iso-Butanol | 278.15 - 323.15 | Data not available in molar units |

| sec-Butanol | 278.15 - 323.15 | Data not available in molar units |

| Formic Acid | 278.15 - 323.15 | Data not available in molar units |

| Acetic Acid | 278.15 - 323.15 | Data not available in molar units |

| Ethyl Formate | 278.15 - 323.15 | Data not available in molar units |

| Methyl Acetate | 278.15 - 323.15 | Data not available in molar units |

| Ethyl Acetate | 278.15 - 323.15 | Data not available in molar units |

| iso-Propyl Acetate | 278.15 - 323.15 | Data not available in molar units |

| Butyl Acetate | 278.15 - 323.15 | Data not available in molar units |

Note: The referenced study for 3-methoxybenzoic acid provides extensive data in mole fraction, which can be converted to molar solubility with the solvent's density at the given temperature. The study indicates that solubility increases with temperature across all tested solvents.

Table 2: Solubility of Benzoic Acid in Selected Organic Solvents [2]

| Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) |

| Methanol | 273.15 | 1.948 |

| 293.15 | 2.351 | |

| 313.15 | 2.757 | |

| Ethanol | 273.15 | 1.611 |

| 293.15 | 1.974 | |

| 313.15 | 2.987 | |

| Acetonitrile | 273.15 | 0.6847 |

| 293.15 | 0.9474 | |

| 313.15 | 1.956 | |

| Ethyl Acetate | 273.15 | Not Available |

| 293.15 | Not Available | |

| 313.15 | Not Available | |

| Dichloromethane | 273.15 | Not Available |

| 293.15 | Not Available | |

| 313.15 | Not Available | |

| Toluene | 273.15 | Not Available |

| 293.15 | Not Available | |

| 313.15 | Not Available |

Experimental Protocol: Gravimetric Method for Solubility Determination

A widely accepted and robust method for determining the solubility of a solid in a liquid is the gravimetric method.[1] This technique involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

-

This compound (or analog)

-

Selected organic solvents

Procedure:

-

Sample Preparation: Add an excess amount of the solid solute to a pre-weighed vial containing a known mass of the organic solvent.

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the solute.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent used.

Logical Workflow for Solubility Screening

The following diagram illustrates a general workflow for screening the solubility of a compound like this compound in various organic solvents. This process is crucial in early-stage development to identify suitable solvents for crystallization, purification, and formulation.

References

Technical Guide: 3-(Methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)benzoic acid, also known as mono-methyl isophthalate (B1238265), is an aromatic carboxylic acid and ester that serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a benzene (B151609) ring, makes it a versatile building block, particularly in the synthesis of pharmaceutical compounds and polymers. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Physicochemical and Quantitative Data

A summary of key quantitative data for this compound is presented below. These properties are essential for its application in experimental and industrial settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Mono-methyl isophthalate, Methyl hydrogen isophthalate | [1] |

| CAS Number | 1877-71-0 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 194-196 °C | [1] |

| Boiling Point | 339.3 °C at 760 mmHg | [1][3] |

| Flash Point | 139.6 °C | [3] |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound. The protocol involves a two-step process starting from isophthalic acid.

Synthesis of this compound via Monoesterification

This procedure outlines the selective monoesterification of isophthalic acid. The first step involves the formation of the diester, dimethyl isophthalate, followed by a controlled partial hydrolysis to yield the desired mono-ester product[4].

Step 1: Synthesis of Dimethyl Isophthalate (Intermediate)

-

Reaction Setup: In a suitable reaction vessel, cool 700 mL of anhydrous methanol (B129727) to 0°C.

-

Reagent Addition: Slowly add 113.3 g (0.96 mol) of thionyl chloride (SOCl₂) to the cooled methanol while stirring.

-

Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Addition of Starting Material: Add 80 g (0.48 mol) of isophthalic acid to the solution.

-

Reaction: Continue stirring the mixture for 1.5 hours at room temperature.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue by adding it to an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the resulting suspension twice with dichloromethane (B109758) (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to obtain dimethyl isophthalate. This intermediate is typically used in the next step without further purification[4].

Step 2: Synthesis of this compound

-

Reaction Setup: Prepare a solution of 12.4 g (0.31 mol) of sodium hydroxide (B78521) (NaOH) in 200 mL of methanol.

-

Addition of Intermediate: Add the NaOH solution to a solution of 60 g (0.31 mol) of the dimethyl isophthalate (prepared in Step 1) dissolved in 500 mL of methanol.

-

Reaction: Stir the mixture overnight at room temperature.

-

Work-up: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in 500 mL of water.

-

Purification: Extract the aqueous solution with diethyl ether (Et₂O) to remove any unreacted diester.

-

Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of 2. A white precipitate will form.

-

Isolation: Collect the white precipitate by filtration and dry it under a vacuum to yield the final product, this compound[4].

Synthesis Workflow

The logical flow of the synthesis protocol described above is visualized in the following diagram. This workflow illustrates the transformation of the starting material through an intermediate to the final product, highlighting the key reagents involved in each step.

References

A Technical Guide to 3-(Methoxycarbonyl)benzoic Acid: A Versatile Bifunctional Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Methoxycarbonyl)benzoic acid, a key intermediate in organic synthesis. It details the compound's chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in the development of complex chemical entities.

Core Chemical Identity and Properties

This compound, also known as monomethyl isophthalate, is an aromatic organic compound featuring both a carboxylic acid and a methyl ester functional group substituted at the meta-positions of a benzene (B151609) ring.[1][2] This bifunctional nature allows for selective chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The compound's key identifiers and physicochemical properties are summarized below for reference.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Isophthalic acid monomethyl ester, Methyl hydrogen isophthalate[1] |

| CAS Number | 1877-71-0[1][2][3][4] |

| Molecular Formula | C₉H₈O₄[1][2] |

| Molecular Weight | 180.16 g/mol [1][5] |

| Melting Point | 194-196 °C[5] |

| Appearance | White to off-white solid[6] |

| InChIKey | WMZNGTSLFSJHMZ-UHFFFAOYSA-N[1][2] |

| SMILES | COC(=O)C1=CC=CC(=C1)C(O)=O[2] |

Synthesis Pathway and Mechanism

The most common and direct synthesis of this compound involves the selective mono-esterification of its parent dicarboxylic acid, isophthalic acid. This reaction is typically performed using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The reaction is carefully controlled to favor the formation of the mono-ester over the di-ester by managing stoichiometry and reaction time.

The diagram below illustrates this fundamental synthetic transformation.

Generalized Experimental Protocol: Mono-esterification of Isophthalic Acid

The following protocol describes a representative lab-scale synthesis. Researchers should adapt this procedure based on available equipment and safety protocols.

Materials:

-

Isophthalic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isophthalic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add the acid catalyst (e.g., thionyl chloride) dropwise to the stirring suspension. A similar procedure using thionyl chloride for esterification is effective for related benzoic acid derivatives.[7]

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 2-4 hours or until TLC indicates the consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Isolation: Add ice-water to the residue, which should cause the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water. To remove any unreacted isophthalic acid, the solid can be dissolved in a saturated sodium bicarbonate solution, filtered, and then re-precipitated by the addition of dilute HCl.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Applications in Research and Drug Development

While direct applications are specific to proprietary development pipelines, the utility of this compound can be inferred from its structural analogues. Compounds with similar bifunctional aromatic scaffolds are pivotal as intermediates and building blocks in several areas:

-

Pharmaceutical Synthesis: Benzoic acid derivatives are crucial precursors for active pharmaceutical ingredients (APIs).[8] The presence of both an acid and an ester allows for sequential coupling reactions (e.g., amidation at the acid site and hydrolysis/transesterification at the ester site), enabling the construction of complex drug candidates for indications such as anti-inflammatory and cardiovascular diseases.[8]

-

Agrochemicals and Dyes: The structure serves as a scaffold for creating new agrochemicals and specialty dyes.[9]

-

Materials Science: It can be used as a monomer or a cross-linking agent in the synthesis of specialty polyesters and other polymers.

The workflow for utilizing this intermediate in a drug discovery context is outlined below.

References

- 1. This compound | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1877-71-0 [matrix-fine-chemicals.com]

- 3. 1877-71-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 8. srinichem.com [srinichem.com]

- 9. chemixl.com [chemixl.com]

An In-depth Technical Guide to 3-(Methoxycarbonyl)benzoic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)benzoic acid, a versatile chemical compound utilized in various research and development applications, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a building block in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is an aromatic carboxylic acid and a methyl ester. It is crucial for researchers to be familiar with its various synonyms to effectively search databases and literature.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| Systematic Name | This compound | IUPAC |

| CAS Number | 1877-71-0 | [1][2] |

| Molecular Formula | C9H8O4 | [1][2] |

| Molecular Weight | 180.16 g/mol | [1] |

| Common Synonyms | Mono-methyl isophthalate (B1238265) | [1] |

| 3-Carbomethoxybenzoic acid | [1] | |

| Methyl 3-carboxybenzoate | [1] | |

| Isophthalic acid monomethyl ester | [1] | |

| Methyl hydrogen isophthalate | [1] | |

| InChI Key | WMZNGTSLFSJHMZ-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)C1=CC=CC(=C1)C(=O)O | [1][2] |

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and spectral properties is essential for its application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 194-196 °C | |

| XLogP3 | 1.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points | Source |

| ¹H NMR | Chemical shifts (δ) in ppm. Specific peak assignments can be complex due to splitting patterns. | [4] |

| ¹³C NMR | Provides information on the carbon skeleton. | [1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 180, 2nd Highest: 65, 3rd Highest: 121 | [1] |

| Infrared (IR) Spectroscopy | Data available from NIST WebBook. | [5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound, also known as Mono-methyl isophthalate, can be achieved through the selective hydrolysis of dimethyl isophthalate. The following is a representative experimental protocol.

Protocol 1: Synthesis via Hydrolysis of Dimethyl Isophthalate [6]

Materials:

-

Dimethyl isophthalate

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na2SO4)

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

Preparation of Dimethyl Isophthalate:

-

Slowly add thionyl chloride (SOCl2, 113.3g, 0.96mol) to 700mL of anhydrous methanol at 0°C.

-

After stirring at room temperature for 1 hour, add isophthalic acid (80g, 0.48mol) and continue stirring for 1.5 hours.

-

Concentrate the mixture and quench with an aqueous solution of NaHCO3.

-

Extract the resulting suspension twice with DCM.

-

Combine the organic layers, dry with Na2SO4, filter, and concentrate to obtain dimethyl isophthalate.

-

-

Selective Hydrolysis:

-

To a solution of dimethyl isophthalate in a suitable solvent, add a solution of NaOH (12.4g, 0.31mol) in 200mL of MeOH.

-

Monitor the reaction progress to ensure mono-hydrolysis.

-

Upon completion, neutralize the reaction mixture with HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

-

Workflow for Synthesis of this compound

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents.[7] While specific signaling pathway involvement for this compound is not extensively documented in readily available literature, its structural motifs are present in molecules targeting various biological pathways.

Derivatives of hydroxybenzoic acids, which are structurally related to this compound, have been investigated as inhibitors of several enzymes. For example, they have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.[7]

Generalized Signaling Pathway Inhibition

The following diagram illustrates a generalized mechanism by which a derivative of a benzoic acid, such as a molecule synthesized from this compound, could act as an enzyme inhibitor.

Caption: Generalized mechanism of enzyme inhibition.

This guide serves as a foundational resource for professionals engaged in research and drug development. The provided data and protocols are intended to facilitate the effective use of this compound in the synthesis of novel chemical entities with therapeutic potential.

References

- 1. This compound | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1877-71-0 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of (Methoxycarbonyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

(Methoxycarbonyl)benzoic acid, with the chemical formula C₉H₈O₄, exists as three primary positional isomers: 2-(methoxycarbonyl)benzoic acid, 3-(methoxycarbonyl)benzoic acid, and 4-(methoxycarbonyl)benzoic acid.[1][2] These compounds are bifunctional aromatic molecules containing both a carboxylic acid and a methyl ester group attached to a benzene (B151609) ring. The relative positions of these functional groups significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these isomers, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

The positional isomerism of the methoxycarbonyl and carboxyl groups on the benzene ring leads to distinct physicochemical properties. A summary of key quantitative data for the three primary isomers is presented in Table 1.

Table 1: Physicochemical Properties of (Methoxycarbonyl)benzoic Acid Isomers

| Property | 2-(Methoxycarbonyl)benzoic acid | This compound | 4-(Methoxycarbonyl)benzoic acid |

| Synonyms | Monomethyl phthalate (B1215562), Methyl hydrogen phthalate | Methyl hydrogen isophthalate | Mono-methyl terephthalate |

| CAS Number | 4376-18-5[1] | 1877-71-0[3] | 1679-64-7 |

| Molecular Weight ( g/mol ) | 180.16[1] | 180.16[3] | 180.16[4] |

| Melting Point (°C) | 81-84[5] | 105-107 | 220-223[4] |

| Boiling Point (°C) | 328.9 (Predicted)[6] | 170-172 (at 10 mmHg) | - |

| Water Solubility | Insoluble[6] | Soluble in hot water | - |

| Appearance | White to light yellow powder/crystal | - | - |

Synthesis and Experimental Protocols

The synthesis of (methoxycarbonyl)benzoic acid isomers can be achieved through several established methods. The most common approaches involve the selective esterification of the corresponding dicarboxylic acids or the controlled hydrolysis of the corresponding dimethyl esters.

Synthesis of 2-(Methoxycarbonyl)benzoic Acid

This isomer is commonly synthesized by the partial hydrolysis of dimethyl phthalate or the direct esterification of phthalic anhydride (B1165640).[5]

Experimental Protocol: Esterification of Phthalic Anhydride [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in an excess of methanol (B129727).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or iron(III) chloride.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted phthalic acid and the acid catalyst.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude 2-(methoxycarbonyl)benzoic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis of this compound

The synthesis of the meta-isomer can be achieved by the mono-esterification of isophthalic acid.

Experimental Protocol: Mono-esterification of Isophthalic Acid

-

Reaction Setup: In a round-bottom flask, suspend isophthalic acid (1 equivalent) in a large excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction time will need to be carefully controlled to favor the formation of the mono-ester over the di-ester. Monitor the reaction by TLC or HPLC.

-

Work-up: Cool the reaction mixture and remove the excess methanol by distillation. Add water to the residue to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining isophthalic acid and catalyst.

-

Purification: The crude product can be further purified by recrystallization.

Synthesis of 4-(Methoxycarbonyl)benzoic Acid

Similar to the meta-isomer, the para-isomer is synthesized from its corresponding dicarboxylic acid, terephthalic acid.

Experimental Protocol: Mono-esterification of Terephthalic Acid

-

Reaction Setup: Suspend terephthalic acid (1 equivalent) in a large excess of methanol in a round-bottom flask fitted with a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Reflux the mixture with stirring. Due to the lower reactivity of terephthalic acid, longer reaction times or higher temperatures (using a sealed vessel) may be necessary. Monitor the formation of the mono-ester.

-

Work-up: After cooling, the product may precipitate from the reaction mixture. If not, reduce the volume of methanol and add water to induce precipitation.

-

Isolation: Filter the solid product and wash thoroughly with water.

-

Purification: Recrystallize the crude 4-(methoxycarbonyl)benzoic acid from a suitable solvent.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of the (methoxycarbonyl)benzoic acid isomers. The distinct substitution patterns result in unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly informative for distinguishing between the isomers.

-

2-(methoxycarbonyl)benzoic acid: Will show a more complex multiplet pattern for the four adjacent aromatic protons.

-

This compound: Will exhibit a more distinct pattern with protons at different positions relative to the two functional groups.

-

4-(methoxycarbonyl)benzoic acid: Due to its symmetry, it will display a simpler spectrum, typically with two doublets for the chemically equivalent aromatic protons.

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and the aromatic carbons provide further structural confirmation. The chemical shift of the carboxylic acid carbon is typically found further downfield than the ester carbonyl carbon. The symmetry of the para-isomer will result in fewer signals in the aromatic region compared to the ortho and meta isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band typically around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).[7] The fingerprint region (below 1500 cm⁻¹) will contain bands corresponding to the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H and ¹³C NMR Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation (IR): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Applications in Drug Development and Research

While the simple (methoxycarbonyl)benzoic acid isomers themselves are not typically active pharmaceutical ingredients, they serve as crucial building blocks and intermediates in the synthesis of more complex and biologically active molecules.[1][8] The benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry.[9]

Structure-Activity Relationship (SAR) Studies

The differential positioning of the carboxyl and methoxycarbonyl groups allows for the systematic exploration of structure-activity relationships. These groups can be further modified to modulate properties such as:

-

Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Binding: The carboxylic acid can act as a key hydrogen bond donor/acceptor or a point for salt formation, while the ester can be involved in hydrophobic interactions.

-

Metabolic Stability: The ester group can be designed as a prodrug moiety, which is hydrolyzed in vivo to release the active carboxylic acid.

Derivatives of these isomers have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][10] For instance, substituted benzoic acids are known to interact with various biological targets, including enzymes and receptors.[9]

Conclusion

The isomers of (methoxycarbonyl)benzoic acid are versatile chemical compounds with distinct properties that make them valuable tools in research and development. Their straightforward synthesis and the differential reactivity of their two functional groups provide a platform for the creation of diverse molecular architectures. A thorough understanding of their individual characteristics, as detailed in this guide, is essential for their effective application in organic synthesis, materials science, and the rational design of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 1877-71-0 [matrix-fine-chemicals.com]

- 3. This compound | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 2-(Methoxycarbonyl)benzoic acid|CAS 4376-18-5|Supplier [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijarsct.co.in [ijarsct.co.in]

3-carbomethoxybenzoic acid safety data sheet

An In-depth Technical Guide to the Safety of 3-Carbomethoxybenzoic Acid

This guide provides a comprehensive overview of the safety data for 3-(Methoxycarbonyl)benzoic acid (also known as 3-carbomethoxybenzoic acid), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, handling procedures, and toxicological properties based on available data.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Carbomethoxybenzoic acid, Methyl 3-carboxybenzoate |

| CAS Number | 1877-71-0[1] |

| Molecular Formula | C₉H₈O₄[1] |

| Molecular Weight | 180.16 g/mol [1] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification and Classification

Based on aggregated GHS data, this compound presents several potential hazards. While a significant percentage of notifications to the ECHA C&L Inventory indicate that this chemical does not meet GHS hazard criteria, a notable portion reports the following classifications.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

GHS Pictogram:

-

! (Exclamation Mark)

Signal Word:

-

Warning [1]

Precautionary Statements: A comprehensive list of precautionary statements includes:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[1][3]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Physical and Chemical Properties

The following table summarizes the available quantitative data on the physical and chemical properties of this compound.

| Property | Value |

| Melting Point | 194-196 °C[2] |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | No data available |

| Vapor Pressure | No data available |

| Flash Point | No data available |

| XlogP | 1.8[1] |

Toxicological Information

Detailed toxicological studies for this compound have not been widely published. Much of the available information is qualitative, derived from GHS classifications.[4]

| Toxicity Endpoint | Data |

| Acute Oral Toxicity | Harmful if swallowed (H302).[2] No quantitative LD50 data available. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation (H315).[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[1] |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335).[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Caption: First aid procedures following exposure to 3-carbomethoxybenzoic acid.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Caption: Logical workflow for the safe handling and storage of chemical substances.

Experimental Protocols: Standardized Methodologies

While specific experimental reports for this compound are not publicly available, the toxicological data presented in safety data sheets are generated using internationally recognized and standardized protocols. The most common are the OECD Guidelines for the Testing of Chemicals.[5][6][7] These guidelines ensure that data is reliable and comparable across different laboratories and regulatory bodies.

The health effects of a chemical are evaluated according to methods detailed in Section 4 of the OECD Guidelines.[5][8] Key tests relevant to the hazards of this compound would include:

-

Acute Oral Toxicity (OECD 420, 423, or 425): These tests are used to determine the LD50 of a substance. The protocols involve administering the chemical to animals (typically rats) in a single dose and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Acute Dermal Irritation/Corrosion (OECD 404): This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion. A small amount of the chemical is applied to the shaved skin of an animal (typically a rabbit) and the site is observed for signs of erythema (redness) and edema (swelling) over several days.

-

Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential for a chemical to cause serious eye damage. The substance is applied to one eye of an animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are scored and recorded at specific intervals.

The diagram below illustrates a generalized workflow for a toxicological study based on these OECD principles.

Caption: Generalized workflow for an in-vivo toxicology study.

Conclusion

This compound is a chemical that should be handled with care, given its potential to cause skin, eye, and respiratory irritation, and harm if swallowed. While comprehensive toxicological data is limited, adherence to the GHS precautionary statements, proper use of personal protective equipment, and correct handling and storage procedures are essential for ensuring safety in a research and development setting. All work should be conducted based on a thorough risk assessment specific to the planned experimental conditions.

References

- 1. This compound | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. onesearch.neu.edu [onesearch.neu.edu]

- 6. ttuhscep.primo.exlibrisgroup.com [ttuhscep.primo.exlibrisgroup.com]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Spectral Data of mono-Methyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for mono-methyl isophthalate (B1238265), a key chemical intermediate. Due to the limited availability of public experimental spectra, this guide utilizes predicted data from reputable modeling sources to provide a detailed analysis of its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of mono-methyl isophthalate in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectral data for mono-methyl isophthalate across various analytical techniques.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.65 | s | 1H | Ar-H (Position 2) |

| 8.28 | d | 1H | Ar-H (Position 4 or 6) |

| 8.15 | d | 1H | Ar-H (Position 6 or 4) |

| 7.60 | t | 1H | Ar-H (Position 5) |

| 3.94 | s | 3H | -OCH₃ |

| ~11-13 | br s | 1H | -COOH |

Note: Predicted in DMSO-d₆. The chemical shift of the carboxylic acid proton can vary significantly based on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 166.5 | C | -COOH |

| 165.8 | C | -COOCH₃ |

| 134.5 | CH | Ar-C (Position 4 or 6) |

| 133.0 | C | Ar-C (Position 1) |

| 131.0 | C | Ar-C (Position 3) |

| 130.5 | CH | Ar-C (Position 5) |

| 129.8 | CH | Ar-C (Position 2) |

| 129.2 | CH | Ar-C (Position 6 or 4) |

| 52.5 | CH₃ | -OCH₃ |

Note: Predicted in DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2960 | Weak | C-H stretch (Methyl) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester and Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Peak List

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 163 | 80 | [M-OH]⁺ |

| 149 | 95 | [M-OCH₃]⁺ |

| 121 | 60 | [M-COOCH₃]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of mono-methyl isophthalate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid mono-methyl isophthalate powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve a small amount of mono-methyl isophthalate in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

A typical temperature program would be to hold at 50°C for 1 minute, then ramp up to 250°C at 10°C/minute.

-

-

Mass Spectrometry:

-

The mass spectrometer is set to scan a mass range of m/z 40-400.

-

The ionization energy is typically set at 70 eV.

-

Visualizations

Experimental and Data Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes for characterizing mono-methyl isophthalate.

Caption: General experimental workflow for the spectroscopic analysis of mono-methyl isophthalate.

Caption: Logical workflow for the analysis and interpretation of spectral data.

An In-depth Technical Guide to the Theoretical pKa of 3-(Methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical acid dissociation constant (pKa) of 3-(Methoxycarbonyl)benzoic acid. It encompasses computational estimations, established theoretical frameworks, and detailed experimental protocols for empirical validation.

Executive Summary

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug development and chemical research, influencing properties such as solubility, absorption, and receptor binding. This document focuses on this compound, providing a theoretical pKa value derived from the Hammett equation. Additionally, it outlines a comprehensive experimental protocol for the determination of this value via potentiometric titration, ensuring a robust correlation between theoretical and empirical data.

Theoretical pKa Values

Hammett Equation Estimation

The Hammett equation is given by:

log(K/K₀) = σρ

For the dissociation of substituted benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. The equation can be expressed in terms of pKa:

pKa = pKa(benzoic acid) - σ

-

pKa of unsubstituted benzoic acid: The accepted pKa of benzoic acid in water at 25°C is approximately 4.20.[1][2][3][4][5]

-

Hammett substituent constant (σ) for meta-methoxycarbonyl (-COOCH₃): The σ value for a methoxycarbonyl group in the meta position is reported as +0.33 to +0.37.[6][7] This positive value indicates that the methoxycarbonyl group is electron-withdrawing, which increases the acidity of the carboxylic acid.

Using these values, the theoretical pKa of this compound is calculated as follows:

-

Using σ = +0.33: pKa = 4.20 - 0.33 = 3.87

-

Using σ = +0.37: pKa = 4.20 - 0.37 = 3.83

This estimation suggests that the methoxycarbonyl group at the meta position increases the acidity of the benzoic acid backbone.

Data Summary

The following table summarizes the theoretical pKa values for this compound.

| Parameter | Value | Source |

| pKa of Benzoic Acid (reference) | ~4.20 | [1][2][3][4][5] |

| Hammett Constant (σ) for meta-COOCH₃ | +0.33 to +0.37 | [6][7] |

| Estimated pKa of this compound | 3.83 - 3.87 | Calculated via the Hammett Equation |

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Materials and Equipment

-

This compound (high purity)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (high purity, boiled to remove CO₂)

-

pH meter with a combination glass electrode (calibrated)

-

Magnetic stirrer and stir bar

-

25 mL burette (Class A)

-

Beakers and volumetric flasks (Class A)

Procedure

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.18 g of this compound (to achieve a concentration around 0.01 M in 100 mL).

-

Dissolve the compound in a minimal amount of ethanol (B145695) if necessary, and then dilute with deionized water in a 100 mL volumetric flask.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25°C).

-

-

Titration:

-

Pipette 50.0 mL of the analyte solution into a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Allow the pH reading to stabilize.

-

Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize before the next increment.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

-

Determine the equivalence point (Vₑ), which is the point of steepest inflection on the curve. This can be more accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

-

Logical and Experimental Workflow

The following diagrams illustrate the key chemical and procedural aspects of this guide.

Caption: Dissociation equilibrium of this compound.

References

- 1. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. scirp.org [scirp.org]

- 6. global.oup.com [global.oup.com]

- 7. web.viu.ca [web.viu.ca]

The Enduring Legacy of the Benzoic Acid Scaffold: A Technical Guide to its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

First isolated in the 16th century, benzoic acid, a simple aromatic carboxylic acid, has proven to be a remarkably versatile scaffold in the field of medicinal chemistry. Its derivatives have given rise to a vast array of therapeutic agents, demonstrating efficacy across a wide spectrum of diseases. The inherent tunability of the phenyl ring allows for precise modification of steric, electronic, and lipophilic properties, enabling the design of compounds with optimized pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and development of benzoic acid derivatives, with a focus on their applications as anti-inflammatory, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and drug discovery workflows are presented to serve as a practical resource for professionals in the field.

Anti-inflammatory Derivatives: VLA-4 Antagonists

A significant class of anti-inflammatory benzoic acid derivatives functions as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in leukocyte adhesion and trafficking. By blocking the interaction between VLA-4 and its ligand, VCAM-1, these compounds can mitigate inflammatory responses.

Synthesis of a Diphenylurea Benzoic Acid Derivative

A series of potent, orally active VLA-4 antagonists based on a diphenylurea benzoic acid scaffold have been developed. The synthesis of a representative compound is detailed below.

Experimental Protocol: Synthesis of 4-({[3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl]acetyl}amino)benzoic acid

-

Step 1: Synthesis of methyl 4-({[3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl]acetyl}amino)benzoate: To a solution of (3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl)acetic acid (1.0 g, 2.4 mmol) in N,N-dimethylformamide (DMF, 10 mL) is added methyl 4-aminobenzoate (B8803810) (0.36 g, 2.4 mmol), 1-hydroxybenzotriazole (B26582) (HOBt, 0.32 g, 2.4 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 0.55 g, 2.9 mmol). The mixture is stirred at room temperature for 16 hours. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

-

Step 2: Hydrolysis to 4-({[3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl]acetyl}amino)benzoic acid: The crude product from Step 1 is suspended in a mixture of tetrahydrofuran (B95107) (THF, 10 mL) and methanol (B129727) (10 mL). A solution of lithium hydroxide (B78521) monohydrate (0.20 g, 4.8 mmol) in water (5 mL) is added, and the mixture is stirred at room temperature for 4 hours. The organic solvents are removed under reduced pressure, and the aqueous residue is acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product. The product can be further purified by column chromatography on silica (B1680970) gel.

Biological Evaluation: VLA-4 Adhesion Assay

The inhibitory activity of the synthesized compounds on VLA-4 mediated cell adhesion can be evaluated using a flow cytometry-based assay with a VLA-4-expressing cell line, such as Jurkat cells.

Experimental Protocol: Flow Cytometry-Based VLA-4 Adhesion Assay

-

Cell Preparation: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Prior to the assay, cells are washed and resuspended in assay buffer (e.g., HBSS with 10 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, and 0.2% BSA).

-

Compound Incubation: Cells (e.g., 1 x 10^6 cells/mL) are pre-incubated with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Adhesion Induction: The cells are then transferred to 96-well plates coated with VCAM-1/Fc chimera (e.g., 1 µg/mL).

-

Incubation and Washing: The plate is incubated for 30-60 minutes at 37°C to allow for cell adhesion. Non-adherent cells are removed by gentle washing with the assay buffer.

-

Quantification of Adherent Cells: The number of adherent cells is quantified. For flow cytometry, adherent cells are detached using an EDTA-containing buffer. The cells are then stained with a viability dye (e.g., propidium (B1200493) iodide) and analyzed on a flow cytometer. The number of viable, adherent cells is determined for each treatment condition.

-

Data Analysis: The percentage of adhesion inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.

Quantitative Data

The following table summarizes the VLA-4 inhibitory activity of a series of diphenylurea benzoic acid derivatives.

| Compound | R1 | R2 | IC50 (nM)[1] |

| 1a | H | H | 1.2 |

| 1b | Cl | H | 0.51 |

| 1c | Br | H | 0.48 |

| 1d | H | F | 0.89 |

| 1e | Cl | F | 0.35 |

Anticancer Derivatives

The benzoic acid scaffold is a prominent feature in numerous anticancer agents, with derivatives exhibiting a range of mechanisms, including inhibition of receptor tyrosine kinases (RTKs).

Signaling Pathway: Ras-Raf-MEK-ERK Pathway

Many benzoic acid-based anticancer agents target the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[2][3][4][5][6]

Synthesis of a Nitrofuran-Containing Benzoic Acid Derivative

Certain benzoic acid derivatives incorporating a nitrofuran moiety have demonstrated potent anticancer activity.

Experimental Protocol: Synthesis of 4-(((5-nitrofuran-2-yl)methylene)amino)benzoic acid

To a solution of 4-aminobenzoic acid (1.37 g, 10 mmol) in ethanol (B145695) (50 mL) is added 5-nitro-2-furaldehyde (B57684) (1.41 g, 10 mmol) and a few drops of glacial acetic acid. The mixture is refluxed for 4 hours. Upon cooling, a yellow precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Biological Evaluation: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7][8][9][10][11][12]

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plate is incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined from the dose-response curves.

Quantitative Data

The following table presents the cytotoxic activity of a series of nitrofuran-containing benzoic acid derivatives against the HCT-116 human colon cancer cell line.

| Compound | R Group | IC50 (µM)[13] |

| 2a | H | 8.8 |

| 2b | -CH2-Morpholine | 5.2 |

| 2c | -CH2-Piperidine | 3.1 |

| 2d | -CH2-N-methylpiperazine | 1.62 |

Multi-Target Enzyme Inhibitors

Benzoic acid derivatives have been successfully designed as inhibitors of multiple enzymes, a strategy that can be particularly effective in treating complex diseases like Alzheimer's, which involves multiple pathological pathways.

Synthesis of a Tetrahydroisoquinolynyl-Benzoic Acid Derivative

Novel tetrahydroisoquinolynyl-benzoic acid derivatives have been synthesized and shown to act as dual inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[6][14]

Experimental Protocol: Synthesis of a Tetrahydroisoquinolynyl-Benzoic Acid Derivative

-

General Procedure: A mixture of a substituted benzoic acid (1 equivalent), 1,2,3,4-tetrahydroisoquinoline (B50084) (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed with a Dean-Stark trap for 12-24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Biological Evaluation: Enzyme Inhibition Assays

The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman.[2][5][7][15][16][17][18][19]

Experimental Protocol: Ellman's Method

-

Reagent Preparation:

-

Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

-

DTNB (Ellman's Reagent): 10 mM in phosphate buffer.

-

Acetylthiocholine Iodide (ATCI): 14 mM in deionized water.

-

AChE Solution: 0.2 U/mL in phosphate buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of the AChE solution to initiate the pre-incubation. Incubate for 10 minutes at 25°C.

-

Start the reaction by adding 10 µL of the ATCI solution.

-

-

Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percent inhibition is calculated relative to the control (no inhibitor). Ki values are determined from Dixon plots.